1-{5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine is a compound of significant interest in the field of medicinal chemistry. This compound is characterized by its unique bicyclic structure, which includes a phenyl group and an azabicyclohexane ring. The presence of these structural elements contributes to its potential as a ligand for various biological receptors, making it a valuable subject for research in pharmacology and medicinal chemistry .
Preparation Methods
The synthesis of 1-{5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine typically involves several key steps:
Chemical Reactions Analysis
1-{5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as halides or alkoxides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine has several scientific research applications:
Pharmacology: It serves as a ligand for sigma receptors, which are involved in various neurological processes.
Medicinal Chemistry: The compound’s unique structure allows it to interact with various biological targets, making it useful in drug design and development.
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules, particularly in the development of bioactive compounds.
Mechanism of Action
The mechanism of action of 1-{5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine involves its interaction with sigma receptors. Sigma receptors are binding sites for several psychoactive drugs and are involved in modulating neurotransmitter systems. The compound exhibits high affinity for sigma-1 receptors, which are implicated in various neurological functions, including memory, learning, and mood regulation . The exact molecular pathways and targets involved in its action are still under investigation.
Comparison with Similar Compounds
1-{5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine can be compared with other similar compounds, such as:
3-Phenylpiperidines: These compounds share a similar phenyl group but differ in their ring structure.
3-Azabicyclo[3.1.0]hexane Derivatives: These derivatives have similar bicyclic structures and are used in various pharmacological studies.
The uniqueness of this compound lies in its specific structural configuration, which provides high affinity and selectivity for sigma-1 receptors, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C12H16N2 |
---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
(5-phenyl-3-azabicyclo[3.1.0]hexan-1-yl)methanamine |
InChI |
InChI=1S/C12H16N2/c13-7-11-6-12(11,9-14-8-11)10-4-2-1-3-5-10/h1-5,14H,6-9,13H2 |
InChI Key |
BWAJWZHCPRTPJI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(C1(CNC2)C3=CC=CC=C3)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.